

Comprehensive Technical Profile: Methyl (5-Chloro-2-methylphenyl)acetate[1]

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Methyl 2-(5-chloro-2-methyl-phenyl)acetate*

CAS No.: 1076191-96-2

Cat. No.: B6334148

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Executive Summary & Chemical Identity

Methyl (5-chloro-2-methylphenyl)acetate is a specialized organic intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists.[1] It serves as a protected form of 5-chloro-2-methylphenylacetic acid, a "privileged scaffold" in medicinal chemistry due to its ability to mimic the arachidonic acid pharmacophore in COX enzyme binding pockets.[1]

This guide distinguishes the compound from its benzoic acid analog (a common confusion point) and details its synthesis, properties, and application in pharmaceutical development.

Nomenclature & Identifiers

Identifier Type	Value
Primary Name	Methyl (5-chloro-2-methylphenyl)acetate
CAS Number	1076191-96-2 (Ester); 13954-52-4 (Parent Acid)
IUPAC Name	Methyl 2-(5-chloro-2-methylphenyl)acetate
Common Synonyms	[1][2][3][4][5][6] • 5-Chloro-2-methylbenzeneacetic acid methyl ester • (5-Chloro-2-methylphenyl)acetic acid methyl ester[1] • Methyl 5-chloro-2-methylbenzeneacetate
Molecular Formula	C ₁₀ H ₁₁ ClO ₂
SMILES	<chem>COC(=O)CC1=C(C)C=CC(Cl)=C1</chem>
InChI Key	XLHZFOYOPXGOBW-UHFFFAOYSA-N



Critical Note: Do not confuse this compound with Methyl 5-chloro-2-methylbenzoate (CAS 99585-13-4).[1] The benzoate lacks the methylene (-CH₂-) spacer between the ring and the carbonyl, significantly altering its reactivity and pharmacological profile.[1]

Physicochemical Properties

Understanding the physical constants is vital for process optimization, particularly for solvent selection during scale-up.[1]

Property	Value / Description	Context
Molecular Weight	198.65 g/mol	Stoichiometric calculations.[1]
Physical State	Colorless to pale yellow oil or low-melting solid	Dependent on purity; tends to supercool.[1]
Boiling Point	285°C (Predicted) / 130-135°C @ 1.5 mmHg	High vacuum required for distillation.[1]
Density	1.186 g/cm ³	Denser than water; facilitates phase separation.[1]
LogP	2.87	Lipophilic; requires non-polar solvents (DCM, Toluene).
Solubility	Soluble in MeOH, EtOH, DCM, EtOAc. Insoluble in water.[1]	Use alcohols for transesterification or hydrolysis.[1]

Synthetic Pathways & Manufacturing

The synthesis of Methyl (5-chloro-2-methylphenyl)acetate typically follows a homologation sequence starting from the benzyl chloride derivative.[1] The choice of route depends on the availability of the starting material and the scale of production.

Primary Route: Cyanation-Hydrolysis-Esterification

This is the industrial standard due to the availability of 5-chloro-2-methylbenzyl chloride.[1]

- **Cyanation:** The benzyl chloride is reacted with Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) under phase-transfer catalysis (PTC) to form 5-chloro-2-methylphenylacetonitrile.[1]
- **Pinner Hydrolysis/Esterification:** The nitrile is treated with dry HCl in Methanol.[1] This "one-pot" conversion bypasses the isolation of the free acid, directly yielding the methyl ester.[1]

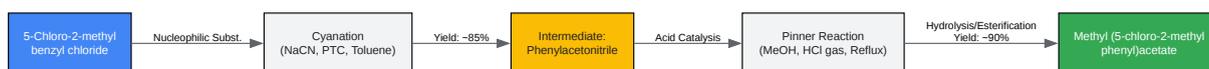
Alternative Route: Arndt-Eistert Homologation

Used when starting from the benzoic acid derivative.[1]

- Formation of the acid chloride.[1]
- Reaction with diazomethane to form the diazoketone.[1]
- Wolff rearrangement in methanol to yield the target ester.[1]

Visual Synthesis Workflow

The following diagram illustrates the industrial workflow (Route 3.1), highlighting critical control points.



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Figure 1: Industrial synthesis pathway via nitrile intermediate. The "one-pot" Pinner reaction (Step 2) is preferred to minimize waste.

Pharmaceutical Applications

The 5-chloro-2-methylphenyl moiety is a bioisostere for various lipophilic domains in drug targets.

CRTH2 Antagonists

This ester is a key intermediate in the synthesis of Ramatroban analogs and other indole-acetic acid derivatives targeting the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).[1]

- Mechanism: The phenylacetic acid tail mimics the carboxylate head group of Prostaglandin D2 (PGD2), blocking the inflammatory cascade in asthma and allergic rhinitis.
- Role: The methyl ester protects the carboxylic acid during the coupling of the phenyl ring to the indole or azaindole core.

COX Inhibitor Scaffolds

Structurally related to Diclofenac and Lumiracoxib, this compound serves as a precursor for "me-too" NSAID discovery.[1]

- The ortho-methyl group restricts rotation of the phenyl ring, locking the molecule into a bioactive conformation that fits the hydrophobic channel of COX-2.[1]
- The meta-chlorine atom enhances metabolic stability by blocking oxidation at the reactive phenyl position.[1]

Analytical Characterization

To validate the identity of the synthesized ester, the following spectral signatures are diagnostic.

Proton NMR ($^1\text{H-NMR}$, 400 MHz, CDCl_3)

Shift (δ , ppm)	Multiplicity	Integration	Assignment
2.28	Singlet (s)	3H	Ar-CH ₃ (Ortho-methyl)
3.62	Singlet (s)	2H	Ar-CH ₂ -CO (Benzylic methylene)
3.70	Singlet (s)	3H	O-CH ₃ (Ester methyl)
7.10 - 7.25	Multiplet (m)	3H	Aromatic protons (C3, C4, C6)

Infrared Spectroscopy (FT-IR)

- 1735 cm^{-1} : Strong C=O stretch (Ester carbonyl).[1]
- 1200-1250 cm^{-1} : C-O-C stretch.
- 810 cm^{-1} : C-Cl stretch (Aryl chloride).[1]

Handling & Safety Protocols

This compound is an alkylating agent precursor and a potential irritant.[1]

GHS Classification[7]

- Signal Word: Warning
- H302: Harmful if swallowed.[1][7][8][9]
- H315: Causes skin irritation.[1][7][8][9]
- H319: Causes serious eye irritation.[1][8][9][10][11]
- H335: May cause respiratory irritation.[1][2][7][8][9][10]

Storage & Stability

- Conditions: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Incompatibility: Strong oxidizing agents, strong bases (will cause hydrolysis to the free acid).
- Shelf Life: 24 months if sealed properly; ester hydrolysis is the primary degradation pathway if exposed to moisture.[1]

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- To cite this document: BenchChem. [Comprehensive Technical Profile: Methyl (5-Chloro-2-methylphenyl)acetate[1]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6334148#5-chloro-2-methylbenzeneacetic-acid-methyl-ester-synonyms]

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